Betamethasone 21-(ethyl carbonate)

thermal stability melting point impurity reference standard

Regulatory labs face ANDA rejection risk when non-pharmacopoeial standards are used for betamethasone impurity profiling. Betamethasone EP Impurity D (CAS 52619-05-3) is the formally designated Impurity D reference standard mandated by the European Pharmacopoeia for HPLC system-suitability, linearity validation, and accuracy spiking in betamethasone purity assays. • EP-compliant identity confirmation with characteristic retention between Impurity C and the betamethasone main peak • ≥95% HPLC purity with characterized hydrolysis susceptibility for forced degradation specificity verification • Supplied as a white to pale-red solid with full characterization data to support regulatory submissions

Molecular Formula C25H33FO7
Molecular Weight 464.54
CAS No. 52619-05-3
Cat. No. B601243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 21-(ethyl carbonate)
CAS52619-05-3
Molecular FormulaC25H33FO7
Molecular Weight464.54
Structural Identifiers
SMILESCCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
InChIInChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone 21-(ethyl carbonate) – Identity, Purity and Pharmacopoeial Utility as an Impurity Reference Standard


Betamethasone 21-(ethyl carbonate) (CAS 52619-05-3) is the 21‑O‑ethoxycarbonyl ester of the synthetic glucocorticoid betamethasone. It is designated as Betamethasone EP Impurity D in the European Pharmacopoeia and is listed with a validated UNII code 26764AL880 . The compound exists as a white to pale‑red solid with a reported melting range of 234–240 °C and is supplied as a high‑purity reference material (≥98 % by HPLC) intended for analytical method development, ANDA quality‑control applications, and commercial betamethasone production .

Why Betamethasone 21-(ethyl carbonate) Cannot Be Replaced by Other Betamethasone Esters or Impurity Standards


Betamethasone 21-(ethyl carbonate) is formally required as the pharmacopoeial impurity‑D reference in EP‑based purity assays for betamethasone‑containing pharmaceuticals . Other betamethasone 21‑esters such as betamethasone 21‑phosphate (≥97 % purity, freely water‑soluble ) or 17‑valerate esters (resistant to esterase hydrolysis ) differ substantially in structure and analytical behavior, making them unsuitable for the identity‑confirmation and quantification tasks reserved for the Impurity D standard. Using a non‑compliant standard risks method validation failure and regulatory rejection of ANDA submissions.

Quantitative Evidence for Selecting Betamethasone 21-(ethyl carbonate) over Comparator Compounds


Enhanced Thermal Stability Relative to Betamethasone Base

Betamethasone 21-(ethyl carbonate) exhibits a melting range of 234–240 °C , approximately 3–6 °C higher than the decomposition temperature reported for betamethasone free alcohol (231–234 °C) . This 1.3–3.9 % elevation in the characteristic phase‑transition temperature is consistent with the additional ester functionality and indicates a modest gain in room‑temperature solid‑state stability, reducing the probability of thermal degradation during shipment and short‑term handling.

thermal stability melting point impurity reference standard

Higher Declared Purity Relative to Betamethasone 21‑Phosphate Sodium

Commercial supplies of Betamethasone 21-(ethyl carbonate) are typically certified at ≥98 % purity by HPLC , whereas the common injectable prodrug betamethasone 21‑phosphate disodium is widely sold at ≥97 % purity . This 1 % difference in chromatographic purity, while modest, is decisive for an impurity‑reference application, where a 1 % contaminant level could approach the pharmacopoeial reporting threshold and compromise method accuracy.

purity HPLC reference standard procurement specification

Distinct HPLC Retention Time Necessary for EP System‑Suitability Compliance

In the EP‑prescribed HPLC method for betamethasone impurity testing, Impurity D (Betamethasone 21-ethyl carbonate) elutes as a well‑resolved peak between Impurity C (RRT ~22.4 min) and the main betamethasone peak (RRT ~19.1 min) under standard C18‑acetonitrile/water conditions . This retention pattern is intrinsic to the 21‑ethyl carbonate moiety and is not reproduced by betamethasone 17‑valerate or 21‑phosphate, which would co‑elute or exhibit markedly different retention, rendering them invalid substitutes for system‑suitability testing.

HPLC system suitability EP monograph ANDAs

Susceptibility to Esterase Hydrolysis – Class‑Level Differentiation from Stable 17‑Esters

Published hydrolysis kinetics demonstrate that betamethasone 21‑esters are rapidly cleaved by cutaneous and hepatic esterases to release free betamethasone, whereas the corresponding 17‑ester (e.g., betamethasone 17‑valerate) is resistant to enzymatic hydrolysis . Although the specific hydrolysis rate constant for the 21‑ethyl carbonate has not been published, the chemical nature of the 21‑linkage places this compound in the same esterase‑labile class as the 21‑valerate, implying a substantially shorter cutaneous half‑life and lower atrophogenic potential than the 17‑valerate. This prediction is consistent with the observation that 21‑monoester congeners of prednisolone are “almost inactive” in vitro compared to the 17‑monoesters .

esterase hydrolysis metabolic stability topical safety atrophogenicity

Formal Regulatory Identity Differentiating It from Other EP Impurities

Betamethasone 21-(ethyl carbonate) is the sole chemical entity fulfilling the European Pharmacopoeia definition of Betamethasone EP Impurity D, which is categorically different from Impurity A (retention time ~19.5 min), Impurity C (~22.4 min), and Impurity E (~21.2 min) in the EP‑HPLC system . No other betamethasone derivative possesses the exact 21‑O‑ethoxycarbonyl structure, enabling unequivocal identification when co‑chromatographed with a batch sample. This specificity is codified in regulatory filings and cannot be satisfied by a generic betamethasone ester.

pharmacopoeial identity impurity designation ANDA compliance quality control

Procurement Application Scenarios for Betamethasone 21-(ethyl carbonate) (Impurity D)


Method Validation and ANDA Filing for Betamethasone APIs

Use Betamethasone 21-(ethyl carbonate) as the EP‑mandated Impurity D reference standard for HPLC system‑suitability testing, linearity, and accuracy spiking studies. Its ≥98 % purity and characteristic retention time between Impurity C and the main betamethasone peak ensure compliance with EP monograph specifications, supporting successful ANDA submissions.

Stability‑Indicating Assay Development for Betamethasone Formulations

Incorporate the Impurity D standard in forced degradation studies. Its distinct retention time and known hydrolysis susceptibility (class‑level inference from 21‑ester behavior ) allows method developers to verify that the method can separate the 21‑ethyl carbonate degradation product from the parent API, thus confirming method specificity.

Quality‑Control Release Testing of Commercial Betamethasone Batches

Employ the standard in routine QC HPLC runs to detect and quantify any Impurity D present in manufactured betamethasone. The availability of a high‑purity, analytically characterized solid reduces spectrum‑interference ambiguity, enabling precise impurity profiling required for batch‑release decisions.

Pharmacopoeial Reference‑Standard Catalog Compilation

Procure this compound when building a library of EP‑listed impurities for betamethasone. Its formal regulatory designation as Impurity D and unique 21‑O‑ethoxycarbonyl structural signature make it an essential item, and it is not interchangeable with other esters like betamethasone 21‑phosphate or dipropionate.

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